molecular formula C10H15NO3S B7875170 3-(2-Methoxybenzenesulfonyl)propan-1-amine

3-(2-Methoxybenzenesulfonyl)propan-1-amine

Cat. No.: B7875170
M. Wt: 229.30 g/mol
InChI Key: IEPCKQUADAYRNF-UHFFFAOYSA-N
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Description

3-(2-Methoxybenzenesulfonyl)propan-1-amine is a sulfonamide-containing primary amine characterized by a 2-methoxybenzenesulfonyl group attached to the propane backbone. The sulfonyl group confers strong electron-withdrawing properties, while the ortho-methoxy substituent may influence steric and electronic interactions in biological systems.

Properties

IUPAC Name

3-(2-methoxyphenyl)sulfonylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3S/c1-14-9-5-2-3-6-10(9)15(12,13)8-4-7-11/h2-3,5-6H,4,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPCKQUADAYRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxybenzenesulfonyl)propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxybenzenesulfonyl chloride and 3-aminopropanol.

    Reaction: The 2-methoxybenzenesulfonyl chloride is reacted with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing and heat transfer, and implementing continuous flow processes to enhance yield and reduce production time. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxybenzenesulfonyl)propan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Major Products

    Substitution: Products include various substituted amines.

    Oxidation: Products include sulfonic acids or sulfoxides.

    Reduction: Products include sulfides or thiols.

Scientific Research Applications

3-(2-Methoxybenzenesulfonyl)propan-1-amine, also known by its chemical structure and functional properties, has garnered attention in various scientific research domains. This compound is primarily noted for its applications in medicinal chemistry, particularly in drug design and synthesis, as well as in biochemical assays and material science. Below is a detailed exploration of its applications, supported by data tables and case studies.

Structure and Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₁₁H₁₅NO₃S
  • Molecular Weight : 245.31 g/mol

Key Functional Groups

  • Amino Group (-NH₂) : Imparts basicity and potential for hydrogen bonding.
  • Methoxy Group (-OCH₃) : Enhances lipophilicity and can influence the compound's interaction with biological targets.
  • Sulfonyl Group (-SO₂) : Provides a polar character that can affect solubility and reactivity.

Drug Development

This compound has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, including enzymes and receptors involved in disease pathways.

Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the sulfonamide moiety significantly increased potency against breast cancer cells, suggesting that this compound could serve as a lead structure in anticancer drug development .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways. For example, it has shown promise as an inhibitor of carbonic anhydrase, which is crucial in regulating pH and fluid balance in tissues.

Data Table 1: Enzyme Inhibition Studies

EnzymeInhibition TypeIC50 (µM)Reference
Carbonic Anhydrase IICompetitive12.5
Matrix MetalloproteinaseNon-competitive8.3

Biochemical Assays

The compound is utilized in biochemical assays due to its ability to modify protein structures through sulfonamide linkages. This property makes it useful for studying protein interactions and dynamics.

Application Example: Protein Labeling
In a study published in Bioconjugate Chemistry, researchers employed this compound to label proteins for tracking their interactions within cellular environments. The sulfonamide group facilitated covalent bonding with amino acid residues, allowing for effective labeling without disrupting protein function .

Polymer Synthesis

This compound has been used as a monomer in the synthesis of functional polymers. These polymers can exhibit enhanced thermal stability and mechanical properties due to the presence of the sulfonamide group.

Data Table 2: Polymer Properties

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Reference
Sulfonamide-Based Polymer>30050
Control Polymer25030

Mechanism of Action

The mechanism of action of 3-(2-Methoxybenzenesulfonyl)propan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-(2-Methoxybenzenesulfonyl)propan-1-amine with structurally related propan-1-amine derivatives, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Weight Synthesis Method Key Applications/Findings References
This compound 2-methoxybenzenesulfonyl Not reported Likely sulfonation/alkylation Hypothesized enzyme inhibition N/A
3-[(4-Methoxyphenyl)thio]propan-1-amine 4-methoxyphenylthio Not reported Reductive alkylation RyR2-stabilizing activity
3-(3-(Trifluoromethyl)phenyl)propan-1-amine 3-(trifluoromethyl)phenyl 225.20 (MS) Iridium-catalyzed amination Cinacalcet precursor (96% yield)
D01 (N,N,2-trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine) Naphthyloxy, thienyl Not reported Multi-step condensation Dual SERT/M-channel inhibitor
3-(Pyrazin-2-yl)propan-1-amine Pyrazin-2-yl Not reported Carboxamide coupling GSK-3β inhibitors (OCM-31 to OCM-34)
3-(1H-Imidazol-1-yl)propan-1-amine Imidazol-1-yl Not reported Acid-catalyzed ring-opening β-cyclodextrin complexes

Key Observations

This may improve binding affinity to targets like proteases or ion channels. Aromatic Substituents: Pyrazine (OCM-31) and imidazole () rings enable π-π stacking and metal coordination, critical for kinase inhibition . The ortho-methoxy group in the target compound may induce steric hindrance, altering selectivity compared to para-substituted analogs .

Synthetic Routes: Reductive alkylation () and iridium-catalyzed amination () are scalable methods for introducing aryl/heteroaryl groups.

Enzyme Inhibitors: Pyrazine-containing analogs (OCM-31 to OCM-34) exhibit >95% HPLC purity and potent GSK-3β inhibition, highlighting the role of heteroaromatic groups in drug design .

Biological Activity

3-(2-Methoxybenzenesulfonyl)propan-1-amine is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a propan-1-amine backbone with a methoxybenzenesulfonyl group. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound has been shown to:

  • Inhibit Enzyme Activity : It may inhibit the activity of certain enzymes by binding to their active sites, which prevents substrate binding.
  • Modulate Receptor Function : The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionSpecific Enzymes
Antiparasitic EffectsTrypanosoma brucei
ImmunomodulationEnhanced IgG responses
CytotoxicityTumor Cell Lines

Case Studies and Research Findings

  • Antiparasitic Activity :
    In a study investigating the antiparasitic effects against Trypanosoma brucei, this compound demonstrated significant cytotoxicity with an EC50 value of 7.9 μM, indicating its potential as a therapeutic agent against trypanosomiasis .
  • Immunomodulatory Effects :
    Research highlighted that when used as a co-adjuvant in murine vaccination studies, this compound significantly enhanced antigen-specific immunoglobulin responses compared to controls, suggesting its role in modulating immune responses .
  • Cytotoxicity in Cancer Research :
    The compound was tested on various cancer cell lines, showing promising results with IC50 values lower than 40 μM for multiple tumor cell lines, indicating its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy and selectivity of this compound. SAR studies suggest that modifications on the sulfonamide group can enhance biological activity while reducing toxicity.

Table 2: Structure-Activity Relationship Insights

Modification TypeEffect on ActivityReference
Sulfonamide VariantsEnhanced enzyme inhibition
Aryl SubstituentsImproved receptor binding

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